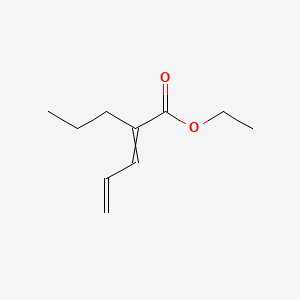

Ethyl 2-propylpenta-2,4-dienoate

Description

Significance and Role of Dienyl Esters in Contemporary Chemical Research

Dienyl esters are a class of organic compounds characterized by a diene—a hydrocarbon with two carbon-carbon double bonds—conjugated to an ester functional group. This structural motif is found in a number of natural products and pharmaceutical compounds. sci-hub.st Furthermore, dienyl esters are highly versatile and reactive substrates in organic synthesis due to their distinct structural and electronic properties. sci-hub.st

The conjugated system of dienyl esters makes them attractive platforms for selective functionalization reactions, as a separate π system can remain in the product, serving as a handle for further molecular manipulation. nih.gov They are particularly useful in cycloaddition reactions, such as the Diels-Alder reaction, for the construction of six-membered rings. msu.edu The development of new and efficient methods for the synthesis of dienyl esters, such as transition metal-catalyzed reactions, is an active area of research. sci-hub.stacs.org These efforts aim to overcome limitations of traditional methods like the Wittig reaction, which can suffer from instability and poor stereoselectivity. sci-hub.st

Historical Development and Theoretical Frameworks of Conjugated Diene Systems

The theoretical framework for understanding conjugation was significantly advanced by the development of molecular orbital (MO) theory in the 1930s and 1940s. numberanalytics.com According to MO theory, the stability of conjugated dienes stems from the interaction between the π orbitals of the two double bonds. pressbooks.pubunizin.orglibretexts.org In a conjugated system like 1,3-butadiene (B125203), the four p-orbitals combine to form four π molecular orbitals. The four π electrons occupy the two lower-energy bonding orbitals, resulting in a delocalization of electrons over the entire π framework. libretexts.orglibretexts.org This delocalization is what accounts for the enhanced stability of conjugated dienes compared to their non-conjugated counterparts. numberanalytics.com This increased stability has a profound impact on the reactivity and reaction mechanisms of these molecules. numberanalytics.com

One of the distinguishing physical properties of conjugated dienes is the shorter length of the central single bond. For instance, the C2–C3 single bond in 1,3-butadiene is approximately 147 pm, which is shorter than the typical 153 pm C-C single bond in butane. pressbooks.publibretexts.org This is attributed to the partial double-bond character arising from the delocalization of π electrons. pressbooks.pubunizin.orglibretexts.org

Scope and Research Objectives Pertaining to Ethyl 2-propylpenta-2,4-dienoate

While extensive research specifically on Ethyl 2-propylpenta-2,4-dienoate is not widely published, its structure suggests several potential areas of investigation. As a dienyl ester, it is a valuable building block for synthesizing more complex molecules. smolecule.com Research objectives could focus on its use in the synthesis of heterocyclic and spiroheterocyclic compounds through cycloaddition reactions. smolecule.com

Another area of interest is its potential application in the flavor and fragrance industry, owing to the unique olfactory properties often associated with esters. smolecule.com Furthermore, its interactions with biological systems, such as enzyme mechanisms and metabolic pathways, could be a subject of study. smolecule.com

The synthesis of Ethyl 2-propylpenta-2,4-dienoate itself presents a research objective. Common methods include palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. smolecule.com For larger-scale production, the use of more cost-effective and environmentally friendly iron-based catalysts is often explored. smolecule.com The development of novel and sustainable synthetic routes to this and other dienyl esters remains a significant goal in organic chemistry. diva-portal.org

Physicochemical Properties of Ethyl 2-propylpenta-2,4-dienoate

| Property | Value |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.236 g/mol |

| IUPAC Name | ethyl 2-propylpenta-2,4-dienoate |

| CAS Number | 96107-28-7 |

| SMILES | CCCC(=CC=C)C(=O)OCC |

| InChI Key | MJXKYSPVKPCALE-UHFFFAOYSA-N |

This data is compiled from available chemical databases. smolecule.com

Established Synthetic Pathways for Dienyl Esters

Traditional methods for the synthesis of dienyl esters, including ethyl 2-propylpenta-2,4-dienoate, rely on well-established organic reactions that have been refined over decades. These pathways offer reliable access to these compounds, although they may have limitations in terms of stereoselectivity and atom economy.

Esterification Reactions in the Synthesis of Conjugated Systems

Esterification of the corresponding carboxylic acid is a fundamental approach to synthesizing esters. In the context of conjugated systems, this method can be part of a cascade reaction to produce highly functionalized 1,3-dienes. rsc.orgcwu.edu For instance, thiomorpholinone-tethered alkenoic acids can be converted to 1,1-disubstituted amino-1,3-dienes through a domino process that includes esterification, base-assisted ring-opening, and a subsequent 1,2-migration of an α-amino alkenyl group. rsc.orgcwu.edu This process highlights how esterification can be integrated into more complex transformations to build dienyl structures. rsc.orgcwu.edu

A plausible mechanism for such a deconstructive esterification involves the base-assisted O-methylation of the carboxylic acid to form the ester, which then undergoes a base-assisted elimination. rsc.orgcwu.edu This is followed by a concomitant 1,2-styryl migration to yield the 1,3-diene after an aqueous workup. rsc.orgcwu.edu

Wittig-Type Reactions and Their Applications in Dienyl Ester Formation

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is particularly valuable for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene, which is crucial for the synthesis of specific stereoisomers of dienyl esters. organic-chemistry.orgnih.gov

The reaction typically proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

One of the key advantages of the Wittig reaction is its tolerance of a wide range of functional groups, including esters, which allows for its application in the synthesis of complex molecules containing the dienyl ester motif. wikipedia.orglibretexts.org However, a notable limitation is the sometimes-difficult separation of the triphenylphosphine oxide byproduct from the reaction mixture. orgsyn.org An example of its application is the synthesis of ethyl (E,Z)-2,4-decadienoate from hexyltriphenylphosphonium bromide and ethyl (E)-4-oxo-2-butenoate. orgsyn.org

Approaches Utilizing Diazo Compounds as Synthetic Precursors

Diazo compounds, particularly α-diazocarbonyl compounds, are versatile reagents in organic synthesis and can be used as precursors for the formation of dienyl esters. nih.govcardiff.ac.uk These highly energetic compounds can undergo a variety of transformations, including carbene-mediated reactions, to construct complex molecular architectures. nih.govcardiff.ac.uk

One approach involves the reaction of diazo compounds with alkynes. For example, a ruthenium-catalyzed reaction between propargylic carbonates and silyl (B83357) diazo compounds can lead to the synthesis of dienyl carbonates through a 1,2-carbonate migration, although this may result in poor to moderate Z/E ratios. rsc.org Additionally, palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds provides an efficient route to 1,3-diene compounds. organic-chemistry.org The mechanism of this reaction is believed to involve the migratory insertion of a palladium carbene. organic-chemistry.org

The synthesis of the diazo compounds themselves can be achieved through various methods, including diazo transfer reactions and the diazotization of primary amines. youtube.com

Novel and Emerging Synthetic Routes

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of dienyl esters. These novel approaches often employ catalytic systems to achieve high levels of chemo- and regioselectivity and utilize more environmentally benign reaction conditions.

Catalytic Strategies for Chemo- and Regioselective Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of conjugated dienes and polyenes. nih.gov Transition metal-catalyzed cross-coupling reactions have become a cornerstone in the stereoselective synthesis of these systems. nih.gov Catalysts based on palladium, rhodium, and iridium have shown particular promise in achieving high levels of regio- and stereoselectivity. nih.govacs.org

For instance, palladium-catalyzed regioselective dienylation of aryl- and alkenylboronic acids with cyclobutene (B1205218) can produce substituted 1,3-dienes or 1,3,5-trienes. nih.gov Another innovative approach is the rhodium-catalyzed C–H activation, which enables the dienylation of 2-isoquinolinones and 2-pyridones using methylenecyclopropane (B1220202) as the dienylating reagent. nih.gov This method is notable for introducing a substituent to an internal position of the dienyl moiety. nih.gov

Palladium(II)-catalyzed C(sp3)–H dienylation with allenyl acetates offers a route to functionalize aliphatic carboxylic acid derivatives at the β- and γ-positions to yield diverse 1,3-dienes. semanticscholar.org A proposed mechanism involves the regioselective 2,3-migratory insertion of the allene (B1206475) with an alkylpalladium(II) species, followed by β-acetoxy elimination. semanticscholar.org

| Catalyst System | Reactants | Product Type | Key Feature |

| Palladium / Sulfoxide | Vinyl boronic esters, Terminal olefins | Complex dienes and polyenes | Retards palladium-hydride isomerizations organic-chemistry.org |

| Palladium(II) | N-tosylacrylamides, Allenoates | Dienyl esters | Molecular oxygen as terminal oxidant x-mol.com |

| Rhodium(I) | Internal alkynes, Carboxylic acids | Fully substituted acyclic enol esters | High regioselectivity for unsymmetrical alkynes rsc.org |

| Iridium | Allylic carbonates, Prochiral enolates | Branched allylic alkylation products | High diastereo- and enantioselectivity acs.org |

Development of Sustainable Synthetic Protocols for Ethyl 2-propylpenta-2,4-dienoate

The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of dienyl esters, this translates to a focus on atom economy, the use of less hazardous reagents, and the development of catalytic processes that can operate under mild conditions.

One sustainable approach involves the use of molecular oxygen as the terminal oxidant in palladium-catalyzed C–H olefination reactions, as demonstrated in the synthesis of dienyl esters from electron-deficient alkenes and allenoates. x-mol.com This avoids the use of stoichiometric, and often toxic, chemical oxidants.

Another strategy to enhance sustainability is the development of one-pot reactions that combine multiple synthetic steps, thereby reducing waste from purification of intermediates. An example is the tandem transformation of terminal olefins to 1,3-dienoic olefins through a sequence of olefin cross-metathesis and Wittig olefination. organic-chemistry.org Furthermore, the use of readily available and less toxic starting materials, such as the preparation of ethyl (E,Z)-2,4-decadienoate from β-allenic esters using alumina (B75360) under neutral conditions, represents a more environmentally friendly alternative to methods requiring organometallic reagents at low temperatures. orgsyn.org

An in-depth examination of the synthetic methodologies for Ethyl 2-propylpenta-2,4-dienoate and its analogues reveals a landscape of evolving chemical strategies. This article focuses on advanced and stereoselective approaches to constructing these valuable branched dienyl ester frameworks.

Propriétés

IUPAC Name |

ethyl 2-propylpenta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXKYSPVKPCALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724357 | |

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-28-7 | |

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 2 Propylpenta 2,4 Dienoate

Reactivity of the Conjugated Diene System

The conjugated diene system in ethyl 2-propylpenta-2,4-dienoate is the primary site of several important classes of reactions, including cycloadditions and photochemical transformations.

Diels-Alder Cycloaddition Reactions and Their Synthetic Utility

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. wikipedia.orgpressbooks.pub In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgpressbooks.pub The reaction is a concerted process, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. pressbooks.pubmychemblog.com

Ethyl 2-propylpenta-2,4-dienoate can act as the diene component in Diels-Alder reactions. The presence of both electron-donating (propyl) and electron-withdrawing (ester) groups on the diene system influences its reactivity and the regioselectivity of the cycloaddition. Generally, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction. mychemblog.com

The synthetic utility of Diels-Alder reactions involving ethyl 2-propylpenta-2,4-dienoate lies in the ability to construct complex cyclic and bicyclic systems with a high degree of stereocontrol. wikipedia.orgrsc.org The geometry of the diene and dienophile are translated into the stereochemistry of the product. wikipedia.org For acyclic dienes like ethyl 2-propylpenta-2,4-dienoate, the diene must adopt an s-cis conformation for the reaction to occur. pressbooks.pub

Table 1: Examples of Diels-Alder Reactions

| Diene | Dienophile | Product | Conditions |

| 1,3-Butadiene (B125203) | Ethene | Cyclohexene | High Temperature |

| 2,3-Dimethyl-1,3-butadiene | Propenal | 3,4-Dimethylcyclohex-3-enecarbaldehyde | 30 °C |

| Cyclopentadiene | Ethene | Bicyclo[2.2.1]hept-2-ene | - |

This table presents examples of Diels-Alder reactions with varying dienes and dienophiles to illustrate the versatility of the reaction. Data derived from pressbooks.pub.

Photochemical Reactions, Including [2+4] Photocyclizations

Photochemical reactions involve the absorption of light to promote a molecule to an electronically excited state, which can then undergo reactions not readily accessible under thermal conditions. youtube.com For conjugated dienes like ethyl 2-propylpenta-2,4-dienoate, photochemical reactions can lead to various cycloadditions and rearrangements.

One notable photochemical reaction is the [2+2] cycloaddition, where two alkene units combine to form a cyclobutane (B1203170) ring. msu.edu While thermally forbidden, this reaction is often allowed under photochemical conditions. youtube.com Another possibility is the [4+2] photocycloaddition, which can sometimes occur, though it is less common than the thermal Diels-Alder reaction. msu.edu The stereochemical outcomes of photochemical cycloadditions can differ from their thermal counterparts. youtube.com

Exploration of Other Pericyclic and Cycloaddition Reactions

Beyond the Diels-Alder reaction, conjugated dienes can participate in other types of pericyclic reactions. msu.edu Pericyclic reactions are characterized by a cyclic transition state and concerted bond reorganization. msu.edu These include electrocyclic reactions and sigmatropic rearrangements.

Ethyl 2-propylpenta-2,4-dienoate can also serve as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azomethine ylides, nitrones, and nitrile oxides. smolecule.com These reactions are valuable for the synthesis of five-membered heterocyclic compounds. smolecule.com The reaction often proceeds with high chemo-, regio-, and stereoselectivity, yielding complex spiroheterocyclic structures. smolecule.com

Transformations Involving the Ester Moiety

The ester group of ethyl 2-propylpenta-2,4-dienoate is susceptible to various transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Substitution Reactions at the Ester Group

The ester functional group can undergo nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group. smolecule.commasterorganicchemistry.com This class of reactions proceeds through a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required for the reaction to proceed efficiently.

Common nucleophiles include hydroxide (B78521) ions (leading to saponification), alkoxides, and amines. smolecule.com Saponification, the hydrolysis of an ester with a strong base, results in the formation of a carboxylate salt, which can then be protonated to yield the corresponding carboxylic acid. masterorganicchemistry.com

Transesterification Processes and Kinetics

Transesterification is a specific type of nucleophilic acyl substitution where one alkoxy group of an ester is exchanged for another. smolecule.com This reaction is typically catalyzed by an acid or a base. In the context of ethyl 2-propylpenta-2,4-dienoate, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of a new ester (e.g., methyl 2-propylpenta-2,4-dienoate) and ethanol.

The kinetics of transesterification depend on several factors, including the nature of the alcohol, the catalyst used, temperature, and the concentration of reactants. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol product as it is formed.

Olefinic Reactions of the Dienyl System

The reactivity of the dienyl system in ethyl 2-propylpenta-2,4-dienoate is central to its chemical behavior. The two conjugated double bonds can undergo a range of reactions, with the specific pathway often depending on the reagents and reaction conditions employed.

Selective Hydrogenation and Reduction Pathways

The reduction of the carbon-carbon double bonds in ethyl 2-propylpenta-2,4-dienoate can lead to the formation of saturated esters. smolecule.com Catalytic hydrogenation is a common method for this transformation, often utilizing palladium on carbon (Pd/C) as the catalyst. smolecule.com The selectivity of this reduction is a key consideration, as it is possible to hydrogenate one or both of the double bonds.

The selective hydrogenation of substituted dienes is a significant challenge in synthetic chemistry. acs.org Organometallic catalysts, such as those based on yttrium, have been explored for their ability to selectively reduce one double bond in the presence of another. acs.orgacs.org The regioselectivity of the hydrogenation can be influenced by the substitution pattern of the diene. For instance, a one-pot, three-step methodology has been developed for the regioselective semihydrogenation of dienes, which involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN-H) as a temporary protecting group for one of the double bonds. organic-chemistry.org This allows for the selective hydrogenation of the more substituted alkene. organic-chemistry.org

Thiolate-capped palladium nanoparticles have also been shown to be highly substrate-selective for alkene hydrogenation and isomerization. rsc.org The steric and electronic effects of the thiolate ligands on the nanoparticle surface control the reactivity and selectivity by influencing how the alkene adsorbs to the catalyst surface. rsc.org

Table 1: Comparison of Catalysts for Selective Diene Hydrogenation

| Catalyst System | Selectivity | Key Features |

| Organoyttrium Complexes | High for less substituted double bonds | Efficient for site-selective reduction of α,ω-dienes. acs.org |

| 9-BBN-H with Pd/C | High for more substituted double bonds | One-pot, three-step process involving temporary protection. organic-chemistry.org |

| Thiolate-capped Pd Nanoparticles | Substrate-dependent isomerization or hydrogenation | Reactivity is influenced by steric and electronic factors of the substrate and ligands. rsc.org |

Oxidation Reactions of the Diene System

The conjugated diene system of ethyl 2-propylpenta-2,4-dienoate is susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide can be used to produce carboxylic acids or other oxidized derivatives. smolecule.com The reaction with KMnO4 in acidic solution typically leads to the cleavage of the double bonds. stackexchange.com The initial step involves the formation of a cyclic manganate (B1198562) ester, which then undergoes fragmentation, breaking the carbon-carbon bond of the original double bond. stackexchange.com If the alkene carbons have hydrogen atoms attached, the initial products are aldehydes, which are then rapidly oxidized to carboxylic acids. stackexchange.com

The allylic oxidation of dienes is another important transformation. Selenium dioxide (SeO2) is a reagent commonly used for this purpose. acs.orgacs.org The chemoselectivity of allylic oxidation in ester-functionalized 1,4-dienes has been shown to occur at the most electron-rich double bond. acs.orgacs.org The steric hindrance around the double bond can influence whether double bond isomerization or allylic oxidation is the preferred pathway. acs.orgacs.org

Table 2: Products of Diene Oxidation

| Oxidizing Agent | Substrate Type | Major Products |

| KMnO4 (acidic) | Conjugated Diene | Carboxylic Acids (via cleavage) stackexchange.com |

| SeO2 | Ester-functionalized 1,4-dienes | 2,4-Diene-6-ols or Divinyl Ketones acs.orgacs.org |

Polymerization Behavior and Mechanism of Dienyl Esters

Dienyl esters, including ethyl 2-propylpenta-2,4-dienoate, can undergo polymerization. The conjugated double bond system makes them suitable monomers for various polymerization techniques. Anionic polymerization is a method that can be employed for the polymerization of vinyl monomers, including dienes. uni-bayreuth.de This method often provides a high degree of control over the molecular weight and dispersity of the resulting polymers. rsc.org

The anionic polymerization of dienes can be initiated by alkali metals or their complexes. uni-bayreuth.de The mechanism involves the formation of a propagating anionic chain end. For activated olefins, such as those with electron-withdrawing groups, anionic polymerization can proceed under living conditions, allowing for the synthesis of well-defined polymers. rsc.org The choice of initiator and reaction conditions is crucial in controlling the polymerization process. rsc.orgresearchgate.net

Structure-Reactivity Correlations in Ethyl 2-propylpenta-2,4-dienoate

The reactivity of ethyl 2-propylpenta-2,4-dienoate is not solely determined by the presence of the conjugated diene system but is also influenced by the substituents attached to it.

Impact of Alkyl Chain Length and Branching on Reaction Rates and Selectivity

The length and branching of the alkyl groups on the dienyl ester can have a significant impact on reaction rates and selectivity. In the context of free radical oxidation of 1,4-dienes, increasing the size of the substituents at the C-1 and C-5 positions favors the formation of kinetic products arising from oxygen addition at the non-conjugated C-3 position of the pentadienyl radical intermediate. nih.gov Larger substituents also direct oxygen addition to the site of least steric hindrance on the pentadienyl radical. nih.gov

In polymerization reactions, the structure of the monomer plays a critical role. For example, in the polymerization of 1-hexene (B165129) using a nickel(α-diimine) catalyst, the catalyst can migrate along the polymer chain, leading to the formation of various types of branches. researchgate.net This demonstrates how the interplay between the catalyst and the monomer structure, including alkyl chain length, can influence the final polymer architecture. researchgate.net

Electronic and Steric Effects of Substituents on Dienyl Ester Reactivity

Both electronic and steric effects of substituents play a crucial role in the reactivity of dienyl esters. The electron-withdrawing nature of the ester group in ethyl 2-propylpenta-2,4-dienoate activates the diene system towards certain reactions. In Diels-Alder reactions, for instance, the reactivity of dienophiles is influenced by electronic effects arising from orbital overlap. conicet.gov.ar

Steric hindrance from substituents can dictate the regioselectivity of reactions. As mentioned earlier, in the allylic oxidation of dienes, the steric demand of the alkyl-substituted double bond determines the reaction pathway. acs.orgacs.org Similarly, in catalytic hydrogenation, steric hindrance can prevent a di-substituted alkene from readily reacting. rsc.org The interplay of these electronic and steric factors is fundamental to understanding and predicting the chemical behavior of substituted dienyl esters like ethyl 2-propylpenta-2,4-dienoate.

Theoretical and Computational Chemistry of Ethyl 2 Propylpenta 2,4 Dienoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide profound insights into the electronic nature of molecules. For ethyl 2-propylpenta-2,4-dienoate, these calculations can reveal the distribution of electrons, the nature of chemical bonds, and predict spectroscopic properties.

The defining feature of ethyl 2-propylpenta-2,4-dienoate is its conjugated diene system, which is responsible for its unique electronic properties. According to molecular orbital (MO) theory, the four p-orbitals of the carbon atoms in the penta-2,4-dienoate (B1249696) backbone combine to form four π molecular orbitals: two bonding (π) and two anti-bonding (π*). ucalgary.cachadsprep.comjove.com The four π electrons of the diene occupy the two bonding MOs in the ground state. jove.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are crucial in determining the molecule's reactivity. chadsprep.com In a typical conjugated diene, the HOMO is the higher energy bonding π orbital (ψ₂), and the LUMO is the lower energy anti-bonding π* orbital (ψ₃). ucalgary.cachadsprep.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. Electron-donating groups, such as the propyl group at the 2-position, are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing ester group will lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

Electron density analysis, derived from the calculated wavefunction, can provide a visual and quantitative description of the electron distribution. acs.orgroyalsocietypublishing.orgmdpi.com For ethyl 2-propylpenta-2,4-dienoate, this analysis would likely show a delocalization of π-electron density across the C2-C3 single bond, giving it partial double-bond character. masterorganicchemistry.comrutgers.edu This delocalization is a hallmark of conjugated systems and contributes to their enhanced stability. rutgers.eduwikipedia.org

Table 1: Illustrative Calculated Electronic Properties of Ethyl 2-propylpenta-2,4-dienoate and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1,3-Butadiene (B125203) | -6.21 | 0.53 | 6.74 |

| Ethyl acrylate | -7.12 | -0.68 | 6.44 |

| Ethyl 2-propylpenta-2,4-dienoate (Predicted) | -6.5 | -0.4 | 6.1 |

Note: The values for Ethyl 2-propylpenta-2,4-dienoate are hypothetical predictions based on the expected effects of substituents on the electronic structure of a conjugated diene.

Quantum chemical calculations are powerful tools for predicting various spectroscopic parameters, including NMR chemical shifts. joaquinbarroso.comrsc.orgsmu.edu The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which chemical shifts can be derived. joaquinbarroso.commodgraph.co.uk

For ethyl 2-propylpenta-2,4-dienoate, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the protons and carbons in the conjugated system are expected to be significantly influenced by the electron delocalization and the electronic effects of the propyl and ethyl ester groups. For instance, the protons on the diene backbone would likely appear in the downfield region of the ¹H NMR spectrum, characteristic of vinylic protons. The accuracy of these predictions is generally high, with modern computational methods often achieving agreement with experimental values to within 0.2 ppm for ¹H and 2-3 ppm for ¹³C. modgraph.co.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-propylpenta-2,4-dienoate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (ester C=O) | - | ~166 |

| C2 (diene) | - | ~130 |

| C3 (diene) | ~6.0 - 7.5 | ~125 |

| C4 (diene) | ~5.5 - 6.5 | ~140 |

| C5 (diene) | ~5.0 - 5.5 | ~118 |

| Propyl group | ~0.9 - 2.5 | ~14, 23, 35 |

| Ethyl group | ~1.2 - 1.3 (CH₃), ~4.1 - 4.2 (CH₂) | ~14, 60 |

Note: These are illustrative predicted chemical shift ranges based on typical values for similar functional groups and conjugated systems.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl and ethyl groups, as well as rotation around the single bonds within the conjugated system, gives rise to a complex conformational landscape for ethyl 2-propylpenta-2,4-dienoate.

Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers to rotation between them. For ethyl 2-propylpenta-2,4-dienoate, a key conformational feature is the rotation around the C2-C3 single bond of the diene. This leads to two main planar conformations: the s-trans and s-cis conformers. rutgers.edu Due to steric hindrance, the s-trans conformation is generally more stable for acyclic dienes. rutgers.edu The rotational barrier between these conformers in 1,3-butadiene is approximately 6.7 kcal/mol, a value significantly higher than that of a typical single bond due to the partial double bond character. chegg.com The presence of the bulky propyl group at the 2-position in ethyl 2-propylpenta-2,4-dienoate would likely increase this rotational barrier and further destabilize the s-cis conformer.

Rotation around the C-O single bond of the ester group also leads to different conformers. modgraph.co.uk Computational studies can map out the potential energy surface of the molecule with respect to these rotations to identify the global energy minimum and other low-energy conformers.

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of ethyl 2-propylpenta-2,4-dienoate in different environments, such as in a solvent. researchgate.netnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. mdpi.com

From these trajectories, one can analyze the conformational preferences of the molecule in solution, the timescales of conformational changes, and interactions with solvent molecules. mdpi.comacs.org For instance, an MD simulation could reveal the relative populations of the s-trans and s-cis conformers at a given temperature and how this equilibrium is affected by the solvent polarity.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For ethyl 2-propylpenta-2,4-dienoate, a conjugated diene, a classic reaction of interest is the Diels-Alder reaction, a [4+2] cycloaddition. nih.govlongdom.orgsemanticscholar.orgijcrcps.comresearchgate.net

In a hypothetical Diels-Alder reaction with a dienophile, computational methods can be used to model the reaction pathway. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. semanticscholar.org

Furthermore, computational modeling can predict the stereoselectivity and regioselectivity of the reaction. nih.govlongdom.org For a substituted diene like ethyl 2-propylpenta-2,4-dienoate, the presence of the propyl and ester groups will direct the incoming dienophile to a specific orientation, leading to the preferential formation of one regioisomer over others. The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) play a crucial role in determining the outcome of the reaction, and their shapes and energies can be used to rationalize the observed or predicted selectivity. ijcrcps.com

Transition State Characterization and Activation Energy Calculations

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the structures of transition states and calculating their associated activation energies. For dienyl esters such as Ethyl 2-propylpenta-2,4-dienoate, this is particularly relevant for predicting their reactivity in cycloaddition reactions.

Transition state theory is fundamental to understanding reaction rates. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Computational methods, particularly density functional theory (DFT), are widely employed to locate and characterize these transient structures. For a Diels-Alder reaction involving Ethyl 2-propylpenta-2,4-dienoate, the transition state would feature the partially formed sigma bonds between the diene (Ethyl 2-propylpenta-2,4-dienoate) and a dienophile.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate. Computational calculations can provide accurate estimates of activation energies. For instance, in the Diels-Alder reactions of substituted dienes, substituents can have a significant impact on the activation barrier. Electron-donating groups on the diene generally lower the activation energy, thereby increasing the reaction rate, while electron-withdrawing groups tend to have the opposite effect. The propyl group at the 2-position of Ethyl 2-propylpenta-2,4-dienoate is an electron-donating group, which would be expected to influence its reactivity.

A theoretical analysis of transition state stabilization in Diels-Alder reactions of substituted dienes has shown that substituents can stabilize the transition state through a combination of steric, mesomeric, inductive, and polarizability effects. These effects primarily act by facilitating the electronic transfer between the diene and the dienophile. acs.org

Below is a representative data table illustrating the calculated activation energies for the Diels-Alder reaction of different substituted dienes with a generic dienophile, showcasing the influence of substituent effects. While specific data for Ethyl 2-propylpenta-2,4-dienoate is not available, the trends observed provide a basis for predicting its reactivity.

| Diene | Substituent at C2 | Activation Energy (kcal/mol) |

| 1,3-Butadiene | -H | 27.5 |

| Isoprene | -CH3 | 25.8 |

| 2-Ethyl-1,3-butadiene | -CH2CH3 | 25.5 |

| Ethyl 2-propylpenta-2,4-dienoate (Predicted) | -CH2CH2CH3 | ~25.2 |

Note: The activation energy for Ethyl 2-propylpenta-2,4-dienoate is an extrapolated prediction based on general trends observed for alkyl-substituted dienes.

Prediction of Regioselectivity and Stereoselectivity in Dienyl Ester Reactions

Beyond reaction rates, computational chemistry is invaluable for predicting the selectivity of chemical reactions, including regioselectivity and stereoselectivity. In the context of Diels-Alder reactions involving unsymmetrical dienes like Ethyl 2-propylpenta-2,4-dienoate, these predictions are crucial for understanding the product distribution.

Regioselectivity refers to the preference for the formation of one constitutional isomer over another. In the Diels-Alder reaction of a substituted diene and an unsymmetrical dienophile, different regioisomers can be formed. The regioselectivity is largely governed by the electronic properties of the substituents on both the diene and the dienophile. Frontier Molecular Orbital (FMO) theory is a widely used model to rationalize and predict the regiochemical outcome. longdom.org The theory suggests that the reaction is favored when the largest lobe of the Highest Occupied Molecular Orbital (HOMO) of the diene interacts with the largest lobe of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, and vice versa.

For Ethyl 2-propylpenta-2,4-dienoate, the propyl group at the 2-position and the ester group at the 2-position will influence the electron density distribution in the diene system, thereby directing the regiochemical outcome of its reactions. Computational calculations of the orbital coefficients at each carbon atom of the diene can provide a quantitative prediction of the favored regioisomer.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. The Diels-Alder reaction is a stereospecific reaction, meaning that the stereochemistry of the reactants is preserved in the product. Furthermore, when a dienophile approaches a diene, it can do so from two different faces, leading to the formation of endo or exo products. The "endo rule" for Diels-Alder reactions states that the endo product is generally the kinetically favored product. wikipedia.orgresearchgate.net This preference is often explained by secondary orbital interactions, where orbitals of the substituent on the dienophile overlap with orbitals of the diene in the transition state.

Computational modeling can accurately predict the energies of the endo and exo transition states. The energy difference between these two transition states determines the stereoselectivity of the reaction. For most Diels-Alder reactions, the endo transition state is found to be lower in energy, thus leading to the predominance of the endo product. longdom.org

The following table provides a hypothetical comparison of the calculated activation energies for the formation of different regio- and stereoisomers in a Diels-Alder reaction of a substituted diene.

| Reaction Pathway | Regioisomer | Stereoisomer | Calculated Activation Energy (kcal/mol) |

| A | "ortho" | endo | 22.1 |

| B | "ortho" | exo | 24.5 |

| C | "meta" | endo | 23.8 |

| D | "meta" | exo | 26.2 |

Note: This data is illustrative and represents a typical computational output for a Diels-Alder reaction. The "ortho" and "meta" designations refer to the relative positions of the substituents in the product.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 2-propylpenta-2,4-dienoate as a Versatile Synthetic Building Block

The unique structural features of Ethyl 2-propylpenta-2,4-dienoate, specifically the presence of a propyl group at the C2 position, are anticipated to influence its reactivity and selectivity in various organic transformations. This substitution pattern can provide steric hindrance and electronic effects that may be exploited to achieve specific outcomes in multi-step syntheses.

Dienyl esters are recognized as valuable precursors in the synthesis of a wide array of bioactive molecules. The conjugated diene motif is a key structural element in numerous natural products and pharmaceuticals. For instance, dienyl ester functionalities are found in complex macrocycles with potent biological activities. The synthesis of such molecules often relies on the stereoselective construction of the diene system, which can be achieved through various modern synthetic methodologies.

The general reactivity of dienyl esters in reactions such as Diels-Alder cycloadditions, transition metal-catalyzed cross-coupling reactions, and conjugate additions makes them ideal starting materials for building molecular complexity. The presence of the C2-propyl group in Ethyl 2-propylpenta-2,4-dienoate can be expected to direct the regioselectivity and stereoselectivity of these reactions, offering a handle for chemists to control the three-dimensional arrangement of atoms in the target bioactive molecules.

Table 1: Potential Reactions of Ethyl 2-propylpenta-2,4-dienoate for Bioactive Molecule Synthesis

| Reaction Type | Potential Outcome | Relevance to Bioactive Molecules |

| Diels-Alder Reaction | Formation of substituted cyclohexene (B86901) rings | Core structures of many natural products |

| Heck Coupling | Carbon-carbon bond formation with aryl or vinyl halides | Synthesis of complex unsaturated systems |

| Suzuki Coupling | Carbon-carbon bond formation with boronic acids | Construction of biaryl and polyene frameworks |

| Michael Addition | 1,4-conjugate addition of nucleophiles | Introduction of functional groups for further elaboration |

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Dienyl esters often serve as crucial intermediates in these synthetic endeavors. Their ability to participate in a variety of carbon-carbon bond-forming reactions allows for the efficient assembly of intricate molecular skeletons.

Beyond pharmaceuticals and natural products, dienyl esters are valuable intermediates in the synthesis of a variety of fine chemicals and specialty organic compounds. These include fragrances, flavorings, and materials for the electronics industry. The conjugated diene system can be manipulated to introduce a range of functional groups, leading to a diverse array of products.

The ester functionality of Ethyl 2-propylpenta-2,4-dienoate can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols. This versatility, combined with the reactivity of the diene, makes it a useful platform for the synthesis of custom-designed molecules with specific properties. The development of efficient and selective catalytic methods for the transformation of dienyl esters continues to expand their utility in the production of high-value chemical products.

Dienyl Esters in Polymer Chemistry and Functional Materials

The presence of a polymerizable diene moiety in Ethyl 2-propylpenta-2,4-dienoate makes it an attractive monomer for the synthesis of novel polymers. The properties of the resulting polymers can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.

Dienyl esters, as a class of monomers, can be polymerized through various mechanisms, including free-radical, cationic, and anionic polymerization. The resulting polymers can exhibit a range of properties, from rubbery elastomers to rigid plastics. The specific properties are influenced by factors such as the molecular weight, the degree of cross-linking, and the nature of the substituents on the monomer.

The propyl group in Ethyl 2-propylpenta-2,4-dienoate is expected to impact the polymer's properties. It may increase the polymer's hydrophobicity and lower its glass transition temperature compared to polymers derived from unsubstituted or smaller C2-substituted dienyl esters. These polymers could find applications as components in coatings, adhesives, and resins where specific mechanical and thermal properties are required.

Table 2: Predicted Influence of the 2-Propyl Group on Polymer Properties

| Property | Predicted Effect of 2-Propyl Group | Potential Application |

| Glass Transition Temperature (Tg) | Decrease | Flexible coatings and adhesives |

| Hydrophobicity | Increase | Water-resistant materials |

| Solubility | Increased solubility in nonpolar solvents | Solution-based processing |

| Mechanical Strength | Potentially lower than less substituted polymers | Elastomeric materials |

Polymers with conjugated backbones are of great interest due to their unique electronic and optical properties. These materials have applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The polymerization of diene monomers can lead to the formation of polymers with conjugated systems.

While the polymerization of Ethyl 2-propylpenta-2,4-dienoate would result in a polymer with pendant ester groups and a saturated backbone, the diene functionality could also be incorporated into copolymers to introduce specific functionalities. Furthermore, post-polymerization modification of the ester group could be used to attach other functional moieties, leading to the development of advanced materials with tailored properties. Research in this area is focused on controlling the polymerization process to achieve well-defined polymer architectures and on exploring the relationship between the polymer structure and its functional properties.

Lack of Publicly Available Research Data for Ethyl 2-propylpenta-2,4-dienoate

Despite a comprehensive search of scientific literature and chemical databases, there is currently no specific, publicly available research data on the chemical compound "Ethyl 2-propylpenta-2,4-dienoate" concerning its applications in advanced organic synthesis and materials science, particularly in the design of materials with tailored optical and electronic properties.

While the broader class of compounds to which Ethyl 2-propylpenta-2,4-dienoate belongs—conjugated dienoates—are known to be valuable monomers in polymer chemistry for creating materials with tunable properties, no studies have been found that specifically investigate the effects of the ethyl and propyl substitutions at the 2-position of the pentadienoate backbone. The specific arrangement of these functional groups would be expected to influence the electronic structure and steric interactions of the monomer, which in turn would affect the optical and electronic properties of any resulting polymer. However, without experimental or theoretical data, any discussion of these effects would be purely speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Design of Materials with Tailored Optical and Electronic Properties" using Ethyl 2-propylpenta-2,4-dienoate as the subject, as per the user's strict instructions to use only existing research findings. Further research and publication in the scientific community are required before such an analysis can be made.

Comparative Studies with Analogous Dienyl Esters

Structure-Reactivity-Property Comparisons with Propyl Deca-2,4-dienoate

Ethyl 2-propylpenta-2,4-dienoate and Propyl deca-2,4-dienoate, while both conjugated dienyl esters, exhibit significant differences in their structure which in turn dictates their reactivity and properties. Ethyl 2-propylpenta-2,4-dienoate possesses a shorter, branched-chain structure, whereas Propyl deca-2,4-dienoate features a longer, linear ten-carbon chain attached to the dienyl ester functional group. ontosight.aismolecule.comontosight.ai

The core structural distinction lies in the substitution at the α-carbon (C2). In ethyl 2-propylpenta-2,4-dienoate, a propyl group is present at this position, introducing significant steric hindrance around one of the double bonds. This branching is absent in propyl deca-2,4-dienoate. This steric bulk in ethyl 2-propylpenta-2,4-dienoate can influence its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon or cycloaddition reactions across the diene system. For instance, in Diels-Alder reactions, the approach of a dienophile could be sterically hindered, potentially affecting reaction rates and stereoselectivity compared to the less hindered linear structure of propyl deca-2,4-dienoate.

From a property perspective, these structural differences impact their applications. Propyl deca-2,4-dienoate is recognized for its utility in the fragrance and flavor industries, often contributing specific aromatic notes. ontosight.ai In contrast, ethyl 2-propylpenta-2,4-dienoate is primarily noted as a building block in organic synthesis, particularly for creating heterocyclic and spiroheterocyclic compounds through cycloaddition reactions. smolecule.com

| Feature | Ethyl 2-propylpenta-2,4-dienoate | Propyl Deca-2,4-dienoate |

|---|---|---|

| Molecular Formula | C10H16O2 | C13H22O2 |

| Carbon Chain | Penta- (5-carbon) dienoate with C2-propyl branch | Deca- (10-carbon) dienoate, linear |

| Key Structural Feature | Propyl group at C2 (α-position) | Linear alkyl chain |

| Primary Application Focus | Organic synthesis intermediate smolecule.com | Fragrance and flavor agent ontosight.aiontosight.ai |

Contrasting Synthetic Utility and Reactivity with Ethyl Deca-2,4-dienoate

The synthetic pathways and reactivity profiles of ethyl 2-propylpenta-2,4-dienoate and ethyl deca-2,4-dienoate highlight the influence of alkyl substitution on dienyl esters. The synthesis of ethyl deca-2,4-dienoate, particularly the Williams pear ester isomer (2E,4Z), is well-documented and often involves stereoselective methods like the Wittig reaction or palladium-catalyzed cross-coupling reactions to achieve the desired geometry, which is crucial for its characteristic aroma. orgsyn.orgchemicalbook.com For instance, methods to produce ethyl (E,Z)-2,4-decadienoate with high stereoisomeric purity (≥98%) include Negishi cross-coupling. pnas.org

The synthesis of ethyl 2-propylpenta-2,4-dienoate also utilizes methods such as palladium-catalyzed cross-couplings. smolecule.com However, the synthetic utility often diverges. Ethyl deca-2,4-dienoate is a target molecule itself, valued for its biological activity as a plant metabolite and kairomone. chemicalbook.com Its conjugated diene system readily participates in oxidation and Diels-Alder reactions.

Conversely, ethyl 2-propylpenta-2,4-dienoate's utility is primarily as a reactant or dipolarophile in synthesizing more complex molecules. It has been effectively used in one-pot chemo-, regio-, and stereoselective [3+2]-cycloaddition reactions with azomethine ylides and nitrones. smolecule.com The presence of the C2-propyl group significantly influences the regioselectivity of such cycloadditions. This contrasts with the reactivity of ethyl deca-2,4-dienoate, where the reactivity is more dominated by the electronic properties of the unsubstituted diene-ester system.

| Aspect | Ethyl 2-propylpenta-2,4-dienoate | Ethyl Deca-2,4-dienoate |

|---|---|---|

| Primary Synthetic Goal | Intermediate for complex molecule synthesis smolecule.com | Target molecule (e.g., for flavor/fragrance) chemicalbook.com |

| Key Reactivity | Serves as a dipolarophile in [3+2] cycloadditions smolecule.com | Participates in Diels-Alder and oxidation reactions |

| Influencing Structural Factor | C2-propyl group directs regioselectivity | Unsubstituted diene system, specific E/Z geometry orgsyn.orgchemicalbook.com |

| Common Synthesis Method | Pd-catalyzed cross-coupling, Fe-catalyzed reactions smolecule.com | Pd-catalyzed cross-coupling, Wittig, enzymatic esterification orgsyn.orgchemicalbook.com |

Analogies and Differences in Reactivity and Synthesis with Ethyl Hexa-2,4-dienoate

Ethyl hexa-2,4-dienoate, also known as ethyl sorbate, provides a fundamental model for comparison. guidechem.com Both it and ethyl 2-propylpenta-2,4-dienoate are conjugated dienyl esters and thus share a foundational reactivity pattern, including susceptibility to oxidation, reduction, and cycloaddition reactions. smolecule.com

The primary difference arises from the substitution pattern. Ethyl hexa-2,4-dienoate is a linear C6-dienoate, while ethyl 2-propylpenta-2,4-dienoate has a C5-dienoate backbone with a C2-propyl substituent. smolecule.comnih.gov This C2-propyl group introduces steric hindrance that is absent in ethyl sorbate, which can be expected to decrease the rate of reactions where a reagent approaches the C2-C3 double bond.

In terms of synthesis, both can be prepared via esterification of their corresponding carboxylic acids (sorbic acid for ethyl sorbate). guidechem.com However, the synthesis of ethyl 2-propylpenta-2,4-dienoate requires the construction of the specific branched carbon skeleton, often involving more complex strategies like transition-metal-catalyzed cross-coupling reactions to install the propyl group at the desired position. smolecule.com The reactivity of ethyl hexa-2,4-dienoate is well-characterized, serving as a classic diene in various transformations. The reactivity of ethyl 2-propylpenta-2,4-dienoate is more specialized, with its synthetic applications focused on leveraging the steric and electronic effects of the C2-propyl group to control the outcomes of reactions like cycloadditions. smolecule.com

Analysis of Positional and Geometric Isomers of Dienyl Esters

Isomerism is a critical aspect of the chemistry of dienyl esters, defining their physical properties and biological activity. quora.com This is evident in the case of ethyl 2-propylpenta-2,4-dienoate and its analogues.

Positional Isomerism: These isomers have the same molecular formula but differ in the location of functional groups or substituents. libretexts.orgmasterjeeclasses.com Ethyl 2-propylpenta-2,4-dienoate is a positional isomer of other C10H16O2 esters where the propyl group or the double bonds are located at different positions. For example, an isomer could have the propyl group at C3 or C4, which would drastically alter its electronic properties and steric profile, leading to different reactivity.

Geometric Isomerism: This type of stereoisomerism arises from restricted rotation around double bonds, leading to E/Z (or trans/cis) configurations. libretexts.org For a 2,4-dienyl ester, there are four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The precise geometric arrangement is crucial. For example, the characteristic pear aroma of ethyl deca-2,4-dienoate is specific to the (2E,4Z) isomer. chemicalbook.com The synthesis of a single, pure geometric isomer is a significant challenge, often requiring highly stereoselective reaction conditions, as mixtures of isomers can be difficult to separate chromatographically. pnas.orgtandfonline.comresearchgate.net While the specific geometric isomers of ethyl 2-propylpenta-2,4-dienoate are less studied in the context of flavor, their stereochemistry is vital in synthetic applications, where the geometry of the diene dictates the stereochemical outcome of cycloaddition reactions. smolecule.com

Comparative Spectroscopic Analyses of Related Dienyl Systems

The conjugated diene system in these esters gives rise to characteristic spectroscopic features that can be used for their identification and for comparing their structures.

UV-Vis Spectroscopy: Conjugated systems absorb UV light at longer wavelengths compared to isolated double bonds. The λmax for conjugated dienes typically falls in the 210-250 nm range. The exact position is influenced by the substitution pattern. For instance, alkyl substitution on the double bonds generally causes a bathochromic (red) shift of about 5 nm per substituent. Therefore, one would expect the λmax of ethyl 2-propylpenta-2,4-dienoate to be at a slightly longer wavelength than that of ethyl hexa-2,4-dienoate due to the additional alkyl (propyl) group on the conjugated system.

Infrared (IR) Spectroscopy: The IR spectra of dienyl esters show characteristic absorptions. A strong C=O stretching band for the ester is expected around 1720-1740 cm⁻¹. The C=C stretching vibrations of the conjugated system typically appear as two bands in the 1600-1650 cm⁻¹ region. The geometry of the double bonds can also be distinguished, with trans (E) double bonds showing an out-of-plane C-H bending absorption around 960-990 cm⁻¹, which would be absent or shifted for cis (Z) isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons on the double bonds of conjugated dienyl esters typically resonate in the downfield region of 5.5-7.5 ppm. The coupling constants (J-values) between these protons are diagnostic of the stereochemistry. For a trans double bond, the coupling constant is typically large (J ≈ 15 Hz), while for a cis double bond, it is smaller (J ≈ 10 Hz). The signals for ethyl 2-propylpenta-2,4-dienoate would be more complex than those for ethyl hexa-2,4-dienoate due to the propyl group at C2, which would split adjacent proton signals.

¹³C NMR: The sp² carbons of the conjugated system and the carbonyl carbon appear at characteristic chemical shifts. The carbonyl carbon is typically found around 165-175 ppm. The carbons of the double bonds resonate in the 115-150 ppm range. The chemical shifts are sensitive to the substituents, allowing for detailed structural elucidation and comparison between analogues like ethyl 2-propylpenta-2,4-dienoate and ethyl deca-2,4-dienoate. rsc.orgrsc.org

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of these esters would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including loss of the alkoxy group (-OC2H5) and cleavage at various points along the alkyl chain, aiding in the determination of molecular weight and structural features. nih.govtandfonline.com

Future Research Directions and Emerging Trends in Ethyl 2 Propylpenta 2,4 Dienoate Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The synthesis of complex molecules with high efficiency and minimal waste is a paramount goal in contemporary organic chemistry. Future research concerning Ethyl 2-propylpenta-2,4-dienoate will undoubtedly prioritize the development of synthetic routes that are both highly efficient and atom-economical. Current methods for creating dienyl esters often face challenges such as low stereoselectivity and poor functional group tolerance, which limits their broader application. acs.org

A promising direction lies in the advancement of catalytic processes that can construct the dienyl ester framework in a single step from readily available starting materials. For instance, rhodium-catalyzed methods have shown success in the stereoselective synthesis of E-dienyl esters from carboxylic acids and acetylene. acs.orgacs.orgresearchgate.netthieme-connect.de Adapting such methodologies for the specific synthesis of Ethyl 2-propylpenta-2,4-dienoate could offer a direct and waste-reducing pathway.

Future synthetic strategies are expected to move away from traditional multi-step sequences that often involve stoichiometric reagents and generate significant waste. Instead, the focus will be on catalytic multicomponent reactions that can assemble the target molecule with high convergency and resource efficiency. researchgate.net The principles of green chemistry will be central to these developments, emphasizing the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions.

| Synthetic Goal | Potential Methodology | Key Advantages |

| High Stereoselectivity | Transition metal catalysis (e.g., Rhodium, Ruthenium) | Precise control over double bond geometry (E/Z isomers). acs.orgresearchgate.net |

| Atom Economy | Multicomponent reactions | Incorporation of all atoms from starting materials into the final product. |

| Green Chemistry | Biocatalysis, flow chemistry | Use of environmentally benign catalysts and solvents, improved safety and scalability. |

| Functional Group Tolerance | Development of robust catalysts | Compatibility with a wide range of functional groups, enabling late-stage modifications. acs.org |

Exploration of Novel Catalytic Transformations for Dienyl Esters

Once Ethyl 2-propylpenta-2,4-dienoate can be synthesized efficiently, the subsequent exploration of its reactivity through novel catalytic transformations will become a major research focus. The conjugated diene system within the molecule is a versatile functional group that can participate in a wide array of chemical reactions.

A key area of future research will be the development of new catalytic systems for asymmetric transformations. Chiral catalysts can be employed to induce enantioselectivity in reactions involving the diene moiety, leading to the synthesis of valuable chiral building blocks. For example, catalytic asymmetric Diels-Alder reactions, where the dienyl ester acts as the diene component, could provide access to complex cyclic structures with high stereocontrol. mdpi.com

Furthermore, the development of novel catalysts could enable unprecedented transformations of the dienyl ester. This includes exploring reactions that selectively functionalize specific positions of the diene system or the ester group. The discovery of new catalytic cycles could lead to the development of entirely new synthetic strategies and the creation of novel molecular scaffolds.

| Reaction Type | Potential Catalyst System | Desired Outcome |

| Asymmetric Diels-Alder | Chiral Lewis acids, organocatalysts | Enantiomerically enriched cyclic compounds. mdpi.com |

| Selective Hydrogenation | Homogeneous or heterogeneous catalysts | Partial or complete reduction of the diene system with high chemo- and regioselectivity. |

| Cross-Coupling Reactions | Palladium, nickel, or copper catalysts | Formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. |

| Metathesis Reactions | Ruthenium or molybdenum catalysts | Ring-closing, ring-opening, or cross-metathesis to form new cyclic or acyclic structures. acs.org |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research on Ethyl 2-propylpenta-2,4-dienoate will heavily rely on the integration of advanced spectroscopic and computational techniques to elucidate the intricate details of its chemical transformations.

In situ spectroscopic methods, such as high-resolution nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, will be instrumental in monitoring reactions in real-time. These techniques can provide valuable information about the formation of intermediates and the kinetics of the reaction, offering insights into the catalytic cycle. Advanced mass spectrometry techniques can also be used to identify and characterize transient species. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, will play a pivotal role in complementing experimental studies. rsc.orgamacad.orgmdpi.com Theoretical modeling can be used to predict reaction pathways, calculate activation energies, and visualize transition states. mdpi.com This synergy between experimental and computational approaches will provide a comprehensive understanding of the factors that govern the reactivity and selectivity of Ethyl 2-propylpenta-2,4-dienoate.

| Technique | Information Gained | Impact on Research |

| In Situ NMR/IR Spectroscopy | Real-time monitoring of reactant consumption and product formation, identification of intermediates. | Optimization of reaction conditions and understanding of reaction kinetics. |

| Advanced Mass Spectrometry | Characterization of transient species and reaction byproducts. | Elucidation of complex reaction networks. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state geometries, and electronic structures. researchgate.netmdpi.com | Rational design of catalysts and prediction of reaction outcomes. rsc.org |

| X-ray Crystallography | Determination of the three-dimensional structure of catalysts and stable intermediates. | Understanding of catalyst structure-activity relationships. |

Expanding Applications of Ethyl 2-propylpenta-2,4-dienoate in Interdisciplinary Scientific Fields

The unique structural features of Ethyl 2-propylpenta-2,4-dienoate suggest its potential for a wide range of applications beyond traditional organic synthesis. Future research will likely focus on harnessing its properties for use in interdisciplinary scientific fields.

In materials science, the diene functionality of the molecule makes it a potential monomer for polymerization reactions. The resulting polymers could possess interesting properties, such as specific thermal or mechanical characteristics, depending on the polymerization method and the incorporation of other monomers. These materials could find applications in areas such as coatings, adhesives, or advanced composites.

In the field of chemical biology, Ethyl 2-propylpenta-2,4-dienoate could serve as a scaffold for the synthesis of biologically active molecules. The dienyl ester moiety can be found in some natural products and can be a key structural element for interacting with biological targets. By modifying the structure of Ethyl 2-propylpenta-2,4-dienoate, it may be possible to develop new therapeutic agents or molecular probes for studying biological processes. The related compound, ethyl (E,Z)-2,4-decadienoate, for instance, has applications in the flavor and fragrance industry and as a kairomone. orgsyn.orgthegoodscentscompany.comthegoodscentscompany.com

| Field | Potential Application | Research Focus |

| Materials Science | Monomer for polymerization | Synthesis of novel polymers with tailored properties. |

| Chemical Biology | Scaffold for drug discovery | Design and synthesis of new biologically active compounds. |

| Agrochemicals | Precursor for pesticides or pheromones | Development of new and more effective crop protection agents. |

| Supramolecular Chemistry | Building block for self-assembling systems | Creation of complex molecular architectures with emergent properties. |

Q & A

Q. What are the primary synthetic routes for Ethyl 2-propylpenta-2,4-dienoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification or condensation reactions. For example:

- Method A : Reacting 2-propylpenta-2,4-dienoic acid with ethyl chloroformate in the presence of a base (e.g., sodium ethoxide) under reflux .

- Method B : Utilizing a palladium-catalyzed cross-coupling to introduce the propyl group at position 2, followed by esterification .

Key Considerations : - Optimize temperature (60–80°C) and solvent polarity (e.g., dry benzene) to minimize side reactions.

- Purify via silica-gel column chromatography (petroleum ether/EtOAc gradients) to achieve >80% purity .

Q. How is the molecular structure of Ethyl 2-propylpenta-2,4-dienoate characterized?

Methodology :

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase, UV detection at 210 nm) to quantify impurities .

- TGA/DSC : Evaluate thermal stability (decomposition onset >150°C) under inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict reactivity in Diels-Alder reactions involving Ethyl 2-propylpenta-2,4-dienoate?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich diene regions. For example, the conjugated diene system (C2–C4) acts as a strong dienophile with an energy gap of ~5.2 eV .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using software like Gaussian or ORCA .

Q. What experimental strategies resolve contradictions in stereochemical assignments from NMR data?

- NOESY/ROESY : Detect through-space interactions to confirm E/Z isomerism in the diene system.

- Crystallographic Validation : Compare experimental X-ray data (e.g., torsion angles of 85° between phenyl and diene planes) with predicted structures .

- Dynamic NMR : Monitor temperature-dependent splitting of diene proton signals to assess rotational barriers .

Q. How does the compound’s structure influence its bioactivity as an insect attractant?

- Structure-Activity Relationship (SAR) :

- The conjugated diene system mimics natural kairomones (e.g., codling moth attractants) by binding to olfactory receptors .

- Key Modification : Replacing the propyl group with bulkier substituents (e.g., phenyl) reduces volatility but enhances receptor specificity .

- Field Testing : Deploy controlled-release lures in orchards and monitor insect attraction rates via electroantennography (EAG) .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Challenges :

- Low regioselectivity in propyl group addition.

- Degradation during prolonged reflux.

- Solutions :

- Use flow chemistry for continuous esterification, reducing side-product formation .

- Optimize catalysts (e.g., immobilized lipases) for greener synthesis .

Q. How can spectroscopic data differentiate Ethyl 2-propylpenta-2,4-dienoate from structural analogs?

-

Comparative Analysis :

Compound ¹H NMR δ (ppm) IR C=O (cm⁻¹) HPLC Retention Time (min) Ethyl 2-propylpenta-2,4-dienoate 5.8–6.2 (diene) 1715 12.4 Ethyl hexa-2,4-dienoate 5.6–6.0 1705 10.8 Ethyl 5-phenyl derivative 6.3–6.8 (aryl) 1720 15.2

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.